5-(benzyloxy)-2-methyl-1H-indole
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Overview
Description
5-(benzyloxy)-2-methyl-1H-indole is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.302. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Industrial Application : A study by Zuo (2014) described the synthesis of a derivative, 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, highlighting its suitability for industrial preparation. This method offers advantages like low cost, mild conditions, fewer side reactions, and high yield, making it significant for large-scale production (Zuo, 2014).
Medicinal Chemistry and Drug Development : Bautista-Aguilera et al. (2014) identified N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a new cholinesterase and monoamine oxidase dual inhibitor. This discovery is significant for developing treatments for neurological disorders (Bautista-Aguilera et al., 2014).
Organic Chemistry and Reactivity Studies : Lakhdar et al. (2006) investigated the nucleophilic reactivities of various indoles, including 5-cyanoindole and 2-methylindoles. Their study provides insights into the kinetics and mechanisms of reactions involving indoles, which is crucial for designing more efficient synthetic processes (Lakhdar et al., 2006).
Anticancer Research : Kumar et al. (2010) synthesized a series of 5-(3-indolyl)-1,3,4-thiadiazoles, analyzing their cytotoxicity against various human cancer cell lines. This research contributes to the ongoing search for new anticancer agents (Kumar et al., 2010).
Fluorescence and Sensing Applications : Maity et al. (2015) explored the synthesis of biologically important 5-hydroxy benzo[g]indoles, noting their fluorescence activity and ability to sense Fe(III) ions. This application is significant in the fields of bioimaging and environmental sensing (Maity et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-5-phenylmethoxy-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-9-14-10-15(7-8-16(14)17-12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPPPYLQGQTGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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